molecular formula C14H10O3 B057700 4-Benzoylbenzoic acid CAS No. 611-95-0

4-Benzoylbenzoic acid

Cat. No. B057700
CAS RN: 611-95-0
M. Wt: 226.23 g/mol
InChI Key: IFQUPKAISSPFTE-UHFFFAOYSA-N
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Description

4-(Phenylcarbonyl)benzoic Acid, also known as 4-Benzoylbenzoic Acid, is an aromatic compound with the molecular formula C14H10O3. It is characterized by a benzoyl group attached to a benzoic acid moiety. This compound is known for its photooxidant properties and is used in various chemical and biological applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using catalysts to accelerate the reaction .

Mechanism of Action

The mechanism of action of 4-(Phenylcarbonyl)benzoic Acid involves its role as a photooxidant. Upon light activation, it forms an electrophilic aromatic ketone that acts as an oxidant. This property is utilized in organic synthesis and biological systems to induce oxidation reactions . The molecular targets include amino acids and other biological molecules that undergo oxidation .

Similar Compounds:

  • 4-Carboxybenzophenone
  • p-Benzoylbenzoic Acid
  • p-Carboxybenzophenone

Comparison: 4-(Phenylcarbonyl)benzoic Acid is unique due to its strong photooxidant properties, which make it particularly useful in photoactivated synthesis and biological studies. Compared to similar compounds, it has a higher efficiency in forming electrophilic aromatic ketones upon light activation .

Safety and Hazards

4-Benzoylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers The paper “pH Dependence of the speciation and optical properties of this compound” provides a comprehensive analysis of the absorption spectra of this compound . The study combined UV-Vis spectroscopy, 1H-NMR spectroscopy, quantum chemical calculations, and molecular dynamics simulations to investigate the absorption spectra of this compound .

Biochemical Analysis

Biochemical Properties

4-Benzoylbenzoic acid is a widely used photosensitizer and a common proxy of environmentally relevant chromophores It has been shown to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known to undergo hydrogenolysis to 4-benzylbenzoic acid

Chemical Reactions Analysis

4-(Phenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

4-benzoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUPKAISSPFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209996
Record name 4-Benzoylbenzoic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

611-95-0
Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Synthesis routes and methods

Procedure details

To a mixture of 4-methylbenzophenone (25 g, 0.127 mole) with HOAc (130 mL) was added successively CrO3 (35 g), H2O (80 mL) and conc. H2SO4 (25 mL). The mixture was heated for 3 hours at 100±5° C. and then quenched by adding ice water (500 mL) to yield a crude 4-benzoylbenzoic acid solid which was dissolved in a 10% KOH solution and filtered. The filtrate was acidified with diluted HCl to pH 2.0 and precipitate by subjected to ice bath. The precipitate was collected to obtain 21.3 g 4-benzoylbenzoic acid in a yield of 74.1%.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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